
3-Methyl-5-(trifluoromethoxy)phenylacetonitrile
Vue d'ensemble
Description
3-Methyl-5-(trifluoromethoxy)phenylacetonitrile, also known as 3-Me-5-TFPAN, is a synthetic compound used in a wide range of laboratory experiments. It is a colorless liquid with a molecular weight of 223.18 g/mol and a boiling point of 96-97 °C. 3-Me-5-TFPAN is highly soluble in water, ethanol, and acetone, making it a versatile compound for many applications. Its main use is in the synthesis of organic compounds, such as amines, ethers, and alcohols. It has also been used in the synthesis of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Synthesis of Ortho-trifluoromethoxylated Compounds
The trifluoromethoxy (OCF3) group in aromatic compounds like 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile is noteworthy for its desirable pharmacological and biological properties. Despite the challenges in synthesizing trifluoromethoxylated aromatic compounds due to the use of toxic and unstable reagents, recent protocols have provided more user-friendly methods. These compounds are essential as building blocks for new pharmaceuticals, agrochemicals, and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).
Catalysis and Mono-Methylation in Drug Synthesis
Mono-methylated products of phenyl acetonitrile, such as 2-Phenylpropionitrile, are in demand for non-steroidal anti-inflammatory drugs (NSAID) synthesis. Novel catalysts like potassium-promoted lanthanum-magnesium oxide have been developed for the selective mono-methylation of phenylacetonitrile, showcasing a significant advance in pharmaceutical synthesis (Jayaram Molleti & G. Yadav, 2017).
Fluorination and Nuclear Fluorination in Compound Development
The process of nuclear fluorination using reagents like Selectfluor® has been successfully applied to various diarylisoxazoles, which includes those with trifluoromethoxy groups. Such methodologies have implications in developing new compounds with specific chemical properties, necessary for pharmaceuticals and material science (C. E. Stephens & J. A. Blake, 2004).
Asymmetric Catalysis for Compound Functionalization
In the realm of pharmaceuticals and agrochemicals, the introduction of trifluoromethoxy groups into molecules is crucial due to their electron-withdrawing nature and high lipophilicity. Innovative asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes has been introduced, using new trifluoromethoxylation reagents for the functionalization of complex molecules (Shuo Guo et al., 2017).
Exploration in Organic Synthesis and Chemical Reactivity
The unique properties of the trifluoromethoxy group have made it a target for various fields, particularly life sciences. Recent advances in synthetic approaches have expanded the availability of trifluoromethoxylated molecules, contributing to advancements in organic chemistry and the development of new therapeutics (A. Tlili, F. Toulgoat, & T. Billard, 2016).
Propriétés
IUPAC Name |
2-[3-methyl-5-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-7-4-8(2-3-14)6-9(5-7)15-10(11,12)13/h4-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUHRNMOVVDGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401239614 | |
| Record name | 3-Methyl-5-(trifluoromethoxy)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(trifluoromethoxy)phenylacetonitrile | |
CAS RN |
916420-56-9 | |
| Record name | 3-Methyl-5-(trifluoromethoxy)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-(trifluoromethoxy)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride](/img/structure/B1451247.png)

![4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride](/img/structure/B1451251.png)
![[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1451252.png)

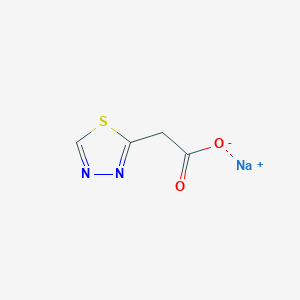
![6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451256.png)
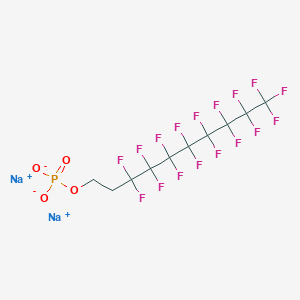
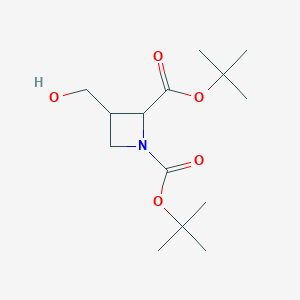
![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol](/img/structure/B1451262.png)
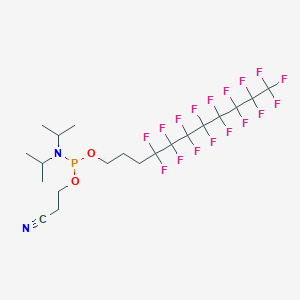
![1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1451267.png)
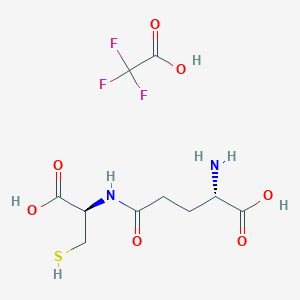
![2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1451270.png)